Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C9H13BrO3. It is a light-yellow oil that is soluble in solvents such as acetone, dichloromethane, ethyl acetate, and methanol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate can be synthesized through a multi-step process involving the bromination of a cyclohexanone derivative followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cyclohexanecarboxylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-2-oxocyclohexanecarboxylate
- Ethyl 3-chloro-2-oxocyclohexanecarboxylate
- Ethyl 3-iodo-2-oxocyclohexanecarboxylate
Uniqueness
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and reactivity profile. The presence of the bromine atom and the ester functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
89816-94-4 |
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Molecular Formula |
C11H17BrO3 |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-3-11(10(14)15-4-2)7-5-6-8(12)9(11)13/h8H,3-7H2,1-2H3 |
InChI Key |
DDGXHULAWSRWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(C1=O)Br)C(=O)OCC |
Origin of Product |
United States |
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